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Compound of Interest

Compound Name:
Methyl 1,4-dioxaspiro[4.5]decane-

8-carboxylate

Cat. No.: B122403 Get Quote

An In-depth Technical Guide to the Mass Spectrometry of Methyl 1,4-dioxaspiro[4.5]decane-
8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted electron ionization mass

spectrometry (EI-MS) behavior of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. Due to

the limited availability of direct experimental data for this specific compound, this document

outlines the expected fragmentation patterns based on the known mass spectrometric behavior

of related chemical moieties, including cyclic ketals, cyclohexane derivatives, and methyl

esters. The information herein is intended to serve as a valuable resource for the identification

and structural elucidation of this compound in various research and development settings.

Predicted Mass Spectrum Data
The electron ionization mass spectrum of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
(Molecular Formula: C₁₀H₁₆O₄, Molecular Weight: 200.23 g/mol ) is anticipated to display a

discernible molecular ion peak and a series of characteristic fragment ions. The predicted

quantitative data, including the mass-to-charge ratio (m/z), proposed ionic species, and

estimated relative abundance, are summarized in the table below. The relative abundances are

estimations based on the predicted stability of the fragment ions.
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m/z
Proposed Ionic
Species

Proposed Structure
Relative
Abundance
(Estimated)

200 [M]•+ [C₁₀H₁₆O₄]•+ 15%

169 [M - •OCH₃]•+ [C₉H₁₃O₃]•+ 40%

141 [M - •COOCH₃]•+ [C₈H₁₃O₂]•+ 30%

112 [C₆H₈O₂]•+
Retro-Diels-Alder

fragment
60%

99 [C₅H₇O₂]•+
Ketal ring

fragmentation
100% (Base Peak)

86 [C₄H₆O₂]•+
Ethylene ketal

fragment
70%

59 [COOCH₃]•+ [CH₃OCO]•+ 25%

55 [C₄H₇]•+
Cyclohexane ring

fragment
50%

Predicted Fragmentation Pathways
The fragmentation of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate under electron

ionization is expected to be initiated by the removal of an electron, most likely from one of the

oxygen atoms, to form the molecular ion ([M]•+) at m/z 200. The subsequent fragmentation is

predicted to proceed through several key pathways characteristic of its structural features:

Alpha-Cleavage adjacent to the ester: Loss of the methoxy radical (•OCH₃) to form the

acylium ion at m/z 169, or loss of the entire methoxycarbonyl radical (•COOCH₃) to yield an

ion at m/z 141.

Ketal Ring Fragmentation: The dioxaspiro ring system is prone to characteristic

fragmentation. A key fragmentation is the cleavage of the C-O bonds and the spirocyclic

carbon, which can lead to the formation of the base peak at m/z 99. Another prominent

fragment from the ketal portion is the ion at m/z 86.
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Retro-Diels-Alder (RDA) Reaction: The cyclohexyl ring can undergo a retro-Diels-Alder

reaction, leading to the formation of a characteristic ion at m/z 112.

Cyclohexane Ring Fragmentation: The cyclohexane ring can also fragment through the loss

of small neutral molecules like ethene, leading to various smaller fragments, such as the ion

at m/z 55.

A visual representation of these predicted fragmentation pathways is provided in the diagram

below.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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